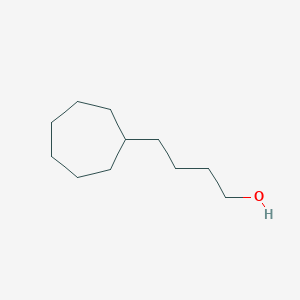![molecular formula C12H11N5OS B12904855 8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine CAS No. 696574-58-0](/img/structure/B12904855.png)
8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((3-Methoxyphenyl)thio)-1H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 3-methoxyphenylthio group at the 8-position and an amino group at the 6-position. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-Methoxyphenyl)thio)-1H-purin-6-amine typically involves the introduction of the 3-methoxyphenylthio group to the purine ring. One common method is the nucleophilic substitution reaction where a suitable purine precursor is reacted with 3-methoxyphenylthiol in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-((3-Methoxyphenyl)thio)-1H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amino derivative.
Scientific Research Applications
8-((3-Methoxyphenyl)thio)-1H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-((3-Methoxyphenyl)thio)-1H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit purine metabolism enzymes, affecting DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
3-Methoxyphenylthio derivatives: Studied for their diverse biological activities.
Uniqueness
8-((3-Methoxyphenyl)thio)-1H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct biological properties compared to other similar compounds. Its combination of a methoxyphenylthio group and an amino group on the purine ring makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
696574-58-0 |
|---|---|
Molecular Formula |
C12H11N5OS |
Molecular Weight |
273.32 g/mol |
IUPAC Name |
8-(3-methoxyphenyl)sulfanyl-7H-purin-6-amine |
InChI |
InChI=1S/C12H11N5OS/c1-18-7-3-2-4-8(5-7)19-12-16-9-10(13)14-6-15-11(9)17-12/h2-6H,1H3,(H3,13,14,15,16,17) |
InChI Key |
MAMYZXXYNCBLHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC3=NC=NC(=C3N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


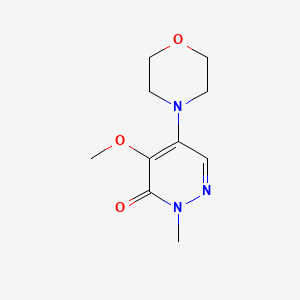
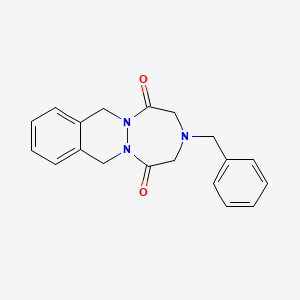
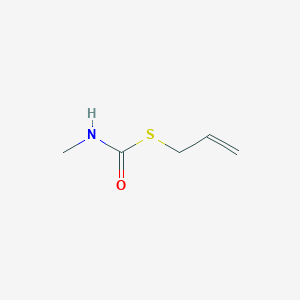
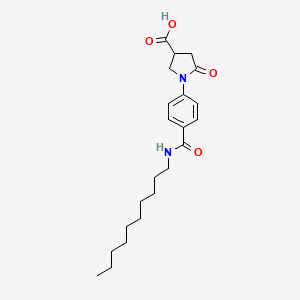
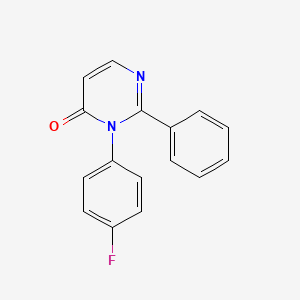
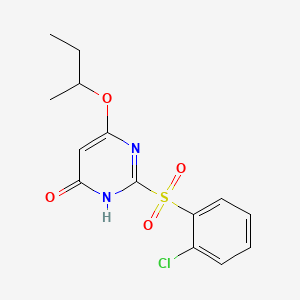
![2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B12904803.png)
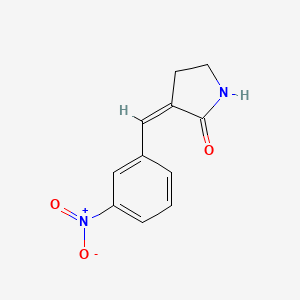
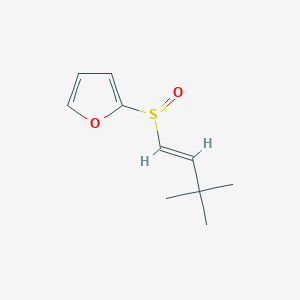
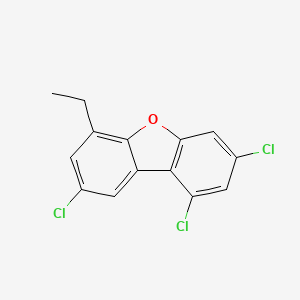
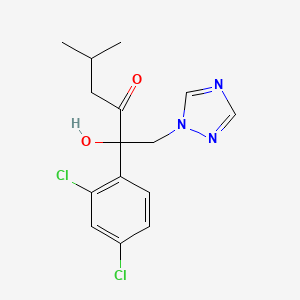
![2-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B12904824.png)
![4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B12904830.png)
